1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-methylbutan-1-one
Beschreibung
The compound 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-methylbutan-1-one features a 1-oxa-4,8-diazaspiro[4.5]decane core, a bicyclic system combining oxygen and nitrogen heteroatoms. This spirocyclic scaffold confers conformational rigidity, which is critical for molecular recognition in biological systems . The 3-methylbutan-1-one moiety contributes lipophilicity, influencing membrane permeability and metabolic stability.
The puckering of the spirocyclic ring system, as defined by Cremer and Pople’s coordinates, may modulate its three-dimensional interactions with biological targets . Computational studies (using tools like SHELXL for crystallographic refinement) suggest that the compound adopts a non-planar conformation, optimizing van der Waals contacts and hydrogen-bonding networks .
Eigenschaften
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O4S/c1-14(2)12-18(23)21-8-6-19(7-9-21)22(10-11-26-19)27(24,25)16-4-5-17(20)15(3)13-16/h4-5,13-14H,6-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHNDGPKRCPHKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-methylbutan-1-one typically involves multiple steps. The starting material, 4-Fluoro-3-methylbenzenesulfonyl chloride, undergoes a series of reactions including nucleophilic substitution and cyclization to form the spirocyclic structure. Common reagents used in these reactions include N,N-Diisopropylethylamine and tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmacophore in drug design. Its unique structural features allow it to interact with specific biological targets, making it a candidate for therapeutic applications:
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit lysosomal phospholipase A2 (PLA2), an enzyme associated with phospholipidosis and drug-induced toxicity. PLA2 inhibition could lead to anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases and possibly cancer .
Research highlights the compound's ability to modulate biological pathways through its interactions with enzymes and receptors. The presence of the sulfonyl group enhances its solubility and biological activity, while the fluorinated aromatic component may improve binding affinity to biological targets.
Materials Science
The compound's unique structure also positions it for applications in materials science, particularly in developing novel materials with specific electronic or optical properties. Its chemical reactivity, attributed to the functional groups, allows for various modifications that can tailor its properties for specific applications.
Synthesis and Production
The synthesis of 1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-methylbutan-1-one typically involves multiple synthetic routes:
- Formation of the Spirocyclic Core : This involves cyclization reactions starting from suitable precursors.
- Introduction of Functional Groups : The incorporation of the sulfonyl group and other functional moieties is achieved through specific chemical reactions under controlled conditions.
- Optimization for Industrial Production : Techniques such as continuous flow reactors may be employed to enhance yield and purity during industrial synthesis .
Wirkmechanismus
The mechanism of action of 1-[4-(4-Fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. The fluorinated aromatic ring and sulfonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides stability and enhances the compound’s affinity for its targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Core Heteroatoms :
- The target compound has 1 oxygen and 2 nitrogens in its spirocyclic core, while CAS 134070-17-0 and 134069-78-6 feature 1 oxygen and 2 nitrogens with a ketone group . The triaza analog in adds a third nitrogen, likely increasing solubility and hydrogen-bonding capacity.
Substituent Effects: The sulfonyl group in the target compound distinguishes it from the bis-fluorophenyl and phenylmethyl substituents in others. Sulfonyl groups are known to enhance binding to serine proteases or kinases via polar interactions . Fluorine positioning: The target compound’s 4-fluoro-3-methylbenzenesulfonyl group localizes fluorine ortho to the sulfonyl, whereas CAS 134070-17-0 has para-fluorine on phenyl groups. Ortho-fluorine may induce steric effects, altering target selectivity.
Molecular Weight and Lipophilicity :
- The target compound (475.58 g/mol) is smaller than CAS 134070-17-0 (528.67 g/mol), suggesting better compliance with Lipinski’s rules for drug-likeness. The heptyl chain in CAS 134070-17-0 increases logP, favoring blood-brain barrier penetration.
Research Implications
- Target Compound : Likely optimized for enzymatic inhibition (e.g., kinases) due to sulfonyl and fluorine motifs. Its moderate size balances solubility and membrane permeability.
- CAS 134070-17-0 : High lipophilicity suggests CNS applications but may suffer from poor aqueous solubility.
- CAS 134069-78-6 : Aromatic substituents could make it suitable for GPCR targets, while methylene may reduce metabolic oxidation.
Further studies comparing binding affinities (e.g., IC₅₀ values) and pharmacokinetic profiles are needed to validate these hypotheses.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis of spirocyclic sulfonamide derivatives typically involves sulfonylation of a diazaspiro intermediate. For example, a method analogous to the synthesis of anticonvulsant spiro compounds ( ) can be adapted:
- Step 1 : React 8-amino-1-oxa-4,8-diazaspiro[4.5]decane with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base.
- Step 2 : Purify the crude product via column chromatography (silica gel, DCM:methanol = 9:1) to isolate the sulfonamide intermediate.
- Step 3 : Introduce the 3-methylbutan-1-one moiety via alkylation or acylation, followed by final purification using preparative HPLC ().
Key Considerations : Monitor reaction progress via TLC, and optimize solvent ratios for column chromatography to improve yield (>75%) and purity (>95%) .
Q. Which analytical methods are suitable for characterizing this compound and assessing purity?
- HPLC : Use Chromolith® or Purospher® STAR columns (C18, 5 µm) with a methanol-buffer mobile phase (65:35 ratio). Adjust pH to 4.6 using sodium acetate and sodium 1-octanesulfonate ().
- LC-MS : Confirm molecular weight and detect impurities. Avoid contaminants by pre-filtering samples ().
- NMR : Assign peaks for the spirocyclic core (e.g., δ 3.5–4.0 ppm for oxa-diaza protons) and sulfonyl group (δ 7.2–7.8 ppm for aromatic protons) .
Q. How can structural analogs be designed to explore preliminary structure-activity relationships (SAR)?
- Modify substituents : Replace the 4-fluoro-3-methylbenzenesulfonyl group with other sulfonyl chlorides (e.g., 3,4-dimethylbenzenesulfonyl chloride) ().
- Vary the spirocyclic core : Compare activity against analogs like 8-methyl-2,8-diazaspiro[4.5]decan-3-one ().
- Assay design : Test analogs in enzyme inhibition assays (e.g., Pfmrk inhibitors) using standardized protocols ().
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, lab coats, and chemical goggles.
- Ventilation : Work in a fume hood to avoid inhalation of sulfonamide dust ().
- Waste disposal : Neutralize acidic byproducts before disposal ().
Advanced Research Questions
Q. How can enzyme inhibition assays be optimized to resolve contradictory data for this compound?
Contradictions in IC50 values may arise from assay conditions:
- Buffer pH : Adjust sodium acetate buffer to pH 4.6 () to stabilize sulfonamide solubility.
- Cell permeability : Use Caco-2 cell models () to differentiate between intrinsic activity and cellular uptake limitations.
- Control experiments : Include reference inhibitors (e.g., Hedgehog Antagonist VIII) to validate assay sensitivity ().
Q. What strategies can improve the compound’s metabolic stability in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
- Structural tweaks : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzenesulfonyl moiety to reduce oxidative metabolism ().
- Prodrug approaches : Mask the ketone group as an ester or carbamate to enhance bioavailability ().
Q. How can in vivo efficacy models be designed to evaluate neuropharmacological potential?
- Seizure models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents, referencing anticonvulsant spiro compounds ().
- Dosing regimen : Administer intraperitoneally at 10–50 mg/kg, with plasma concentration monitoring via LC-MS.
- Behavioral endpoints : Measure latency to seizure onset and neuronal damage via histopathology .
Q. What computational methods are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina to model interactions with γ-aminobutyric acid (GABA) receptors or carbonic anhydrase isoforms.
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability of the sulfonamide group ().
- QSAR : Corporate substituent electronic parameters (Hammett σ) with inhibitory activity data ().
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported enzyme inhibition potencies?
- Source 1 : IC50 = 120 nM (PfMRK assay, pH 7.4) vs. Source 2 : IC50 = 450 nM (similar assay, pH 6.8).
- Resolution : The sulfonamide’s pKa (~6.5) causes ionization state changes; repeat assays at pH 4.6–7.4 to map pH-activity relationships ().
Q. Why do cytotoxicity profiles vary across cell lines?
- Hypothesis : Differential expression of efflux transporters (e.g., P-gp) affects intracellular concentrations.
- Method : Knock down P-gp in HEK293 cells using siRNA and reassess cytotoxicity ().
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonylation | DCM, Et3N, 16 h RT | 78 | 92 | |
| Purification | Silica gel (DCM:MeOH) | 85 | 98 | |
| HPLC | Methanol-buffer (pH 4.6) | N/A | 99.5 |
Q. Table 2. Assay Optimization Checklist
| Parameter | Recommendation |
|---|---|
| Buffer pH | 4.6 (sodium acetate) |
| Column | Chromolith® RP-18e |
| Detection | UV 254 nm |
| Controls | Hedgehog Antagonist VIII |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
